2,3,6-Triphenylpiperidin-4-ol
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Overview
Description
2,3,6-Triphenylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in drug design due to their diverse biological activities .
Preparation Methods
The synthesis of 2,3,6-Triphenylpiperidin-4-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a nickel catalyst coordinated on diene, which is then incorporated into the double bond closer to the aromatic substituent . This method provides a regioselective and mild approach for the preparation of six-membered N- and O-heterocycles with aromatic substituents .
Chemical Reactions Analysis
2,3,6-Triphenylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid as a cocatalyst and quinoline organocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the combination of a quinoline organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Scientific Research Applications
2,3,6-Triphenylpiperidin-4-ol has various scientific research applications. The compound’s unique structure makes it a valuable substrate for the synthesis of biologically active piperidines .
Mechanism of Action
The mechanism of action of 2,3,6-Triphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit their effects through competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum . This interaction helps restore the balance of neurotransmitters, leading to various therapeutic effects.
Comparison with Similar Compounds
2,3,6-Triphenylpiperidin-4-ol can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. For instance, piperine is known for its antioxidant and anticancer properties, while evodiamine exhibits antiproliferative effects on various cancer types .
Properties
IUPAC Name |
2,3,6-triphenylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20-25H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIWBRPUHASUTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924700 |
Source
|
Record name | 2,3,6-Triphenylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124069-09-6 |
Source
|
Record name | 4-Piperidinol, 2,3,6-triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Triphenylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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